1-Benzyl-2,3,5-trimethylpiperidin-4-amine
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Overview
Description
1-Benzyl-2,3,5-trimethylpiperidin-4-amine is a chemical compound with the molecular formula C15H24N2. It is a piperidine derivative, characterized by the presence of a benzyl group and three methyl groups attached to the piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3,5-trimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,3,5-trimethylpiperidine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-2,3,5-trimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain bioactive amines.
Medicine: Investigated for potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, primarily within the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, potentially affecting pathways related to dopamine and serotonin. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive amines suggests it may influence synaptic transmission and neuronal signaling .
Comparison with Similar Compounds
1,2,5-Trimethylpiperidine: Shares the piperidine core but lacks the benzyl group.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different methyl group positioning.
Tropylamines: Structurally related compounds with varying biological activities.
Uniqueness: 1-Benzyl-2,3,5-trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and three methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,3,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-17(13(3)12(2)15(11)16)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
CNGGMQNYSIBNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1N)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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